molecular formula C21H30O6 B12065513 11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B12065513
M. Wt: 378.5 g/mol
InChI Key: SQPRYYSTJMNHSK-UHFFFAOYSA-N
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Description

11,16,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic compound with significant importance in pharmaceutical and analytical chemistry. This compound is known for its intricate structure and diverse functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis often begins with a steroidal precursor, such as prednisolone.

    Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.

    Acetylation: The addition of the hydroxyacetyl group can be achieved using acetic anhydride in the presence of a catalyst like pyridine.

    Cyclization: Formation of the cyclopenta[a]phenanthrene ring system through intramolecular cyclization reactions, often facilitated by strong acids or bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.

    Reduction: Reduction reactions can convert ketone groups to secondary alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of 11-keto, 16-keto, or 17-keto derivatives.

    Reduction: Formation of secondary alcohols at the 17-position.

    Substitution: Formation of esters or ethers depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reference standard for analytical methods, particularly in the study of steroidal structures and their derivatives.

Biology

Biologically, it serves as a model compound for studying the metabolism and biochemical pathways of steroids in living organisms.

Medicine

In medicine, derivatives of this compound are explored for their potential anti-inflammatory and immunosuppressive properties, similar to those of prednisolone.

Industry

Industrially, it is used in the synthesis of pharmaceutical impurities and as a quality control standard in the production of steroidal drugs.

Mechanism of Action

The mechanism of action of 11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with steroid receptors in the body. It binds to glucocorticoid receptors, modulating the expression of specific genes involved in inflammatory and immune responses. The molecular pathways include inhibition of pro-inflammatory cytokines and upregulation of anti-inflammatory proteins.

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: A closely related steroid with similar anti-inflammatory properties.

    Hydrocortisone: Another steroid used for its anti-inflammatory effects.

    Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive activities.

Uniqueness

What sets 11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one apart is its specific hydroxylation pattern and the presence of the hydroxyacetyl group, which may confer unique pharmacokinetic and pharmacodynamic properties compared to other steroids.

Properties

IUPAC Name

11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h7,13-16,18,22,24-25,27H,3-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPRYYSTJMNHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CC(C4(C(=O)CO)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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